1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Organic synthesis Medicinal chemistry Pharmaceutical intermediates

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 333333-34-9), also designated as 5-formylphthalide, is a bicyclic heterocyclic compound featuring a phthalide (isobenzofuran-1(3H)-one) core substituted at the 5-position with an aldehyde group. With molecular formula C₉H₆O₃ and molecular weight 162.14 g/mol, the compound contains two key functional handles—the electrophilic lactone carbonyl at C1 and the reactive aldehyde at C5.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 333333-34-9
Cat. No. B1336275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
CAS333333-34-9
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C=O)C(=O)O1
InChIInChI=1S/C9H6O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4H,5H2
InChIKeyDBSGLQIKLWDTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (333333-34-9): Chemical Identity and Core Procurement Specifications


1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 333333-34-9), also designated as 5-formylphthalide, is a bicyclic heterocyclic compound featuring a phthalide (isobenzofuran-1(3H)-one) core substituted at the 5-position with an aldehyde group . With molecular formula C₉H₆O₃ and molecular weight 162.14 g/mol, the compound contains two key functional handles—the electrophilic lactone carbonyl at C1 and the reactive aldehyde at C5 . Commercial availability for research and development applications typically requires minimum purity specifications of 95% . The compound is classified as a non-hazardous material for transport under DOT/IATA regulations, with GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (333333-34-9) Cannot Be Replaced by Structural Analogs: Critical Differentiation Rationale


While the isobenzofuran scaffold encompasses numerous commercially available analogs, substitution of 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde with structurally proximate compounds—particularly 1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 89424-83-9) lacking the C1 oxo group—fundamentally alters synthetic utility and downstream reactivity . The presence of the lactone carbonyl (C1=O) in the target compound confers both electronic effects that modulate aldehyde reactivity and a second electrophilic site that participates in the Grignard reactions essential to citalopram synthesis pathways [1][2]. Procurement of the non-oxidized analog or other phthalide derivatives lacking the 5-formyl substitution pattern introduces divergent reaction outcomes, necessitates re-optimization of established synthetic protocols, and may yield intermediates incompatible with validated pharmaceutical manufacturing processes [2].

Quantitative Evidence Guide: 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (333333-34-9) Differentiation Against Closest Analogs


Structural Differentiation: 1-Oxo Group Presence Versus Reduced Analog 1,3-Dihydroisobenzofuran-5-carbaldehyde

The target compound 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 333333-34-9) differs from the closely related analog 1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 89424-83-9) by the presence of a carbonyl group at the C1 position of the furanone ring . This structural distinction yields a molecular formula of C₉H₆O₃ (MW 162.14) versus C₉H₈O₂ (MW 148.16) for the reduced analog .

Organic synthesis Medicinal chemistry Pharmaceutical intermediates

Validated Synthetic Route: Catalytic Hydrogenation of 5-Chlorocarbonylphthalide with Quantitative Process Parameters

A patent-validated synthetic route to 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde proceeds via hydrogenation of 5-chlorocarbonylphthalide (5-chloroformylphthalide) using 5% Pd/BaSO₄ catalyst in dioxane at 4 bar H₂ pressure and 70°C [1]. The process yields the target aldehyde in a sufficiently pure state for use as an intermediate, with global yields generally exceeding 60% [2].

Process chemistry Catalytic hydrogenation Pharmaceutical manufacturing

Validated Downstream Application: Total Synthesis of Citalopram Starting from 5-Formylphthalide

Multiple patents explicitly describe the total synthesis of citalopram (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile), an SSRI antidepressant, starting specifically from 5-formylphthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde) [1][2]. The synthetic pathway proceeds via O-substituted oxime formation followed by two sequential Grignard reactions with 4-fluorophenylmagnesium halide and [3-(dimethylamino)propyl]magnesium halide, cyclization, deprotection, and final conversion to the nitrile [1].

Pharmaceutical synthesis Antidepressant API manufacturing

Aldehyde Oxime Derivative Formation: Entry to 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde Oxime (CAS 452978-39-1)

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde serves as the direct precursor to its corresponding oxime derivative, 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde oxime (CAS 452978-39-1), via condensation with hydroxylamine [1]. This oxime derivative, with molecular formula C₉H₇NO₃, is a key intermediate in the patented citalopram synthesis pathway, where O-substituted oxime formation protects the aldehyde during subsequent Grignard reactions [2].

Oxime chemistry Building block Synthetic intermediate

Commercial Purity Specifications and GHS Hazard Profile: Procurement-Relevant Quality and Safety Data

Commercially available 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is supplied with minimum purity specifications of 95% (typical range 95-97% depending on supplier) as an off-white powder . The compound carries GHS hazard classification with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Quality control Safety assessment Laboratory procurement

Supplier Availability and Price Tier Comparison: Procurement Feasibility Assessment

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is commercially available from multiple established chemical suppliers with transparent pricing for research quantities. AKSci offers 250 mg at $214, 1 g at $494, and 5 g at $1,796 . Fluorochem provides the compound with shipping availability from EU, UK, and China stock locations, though pricing requires direct inquiry . The compound is stocked and shipped from California, USA (AKSci) with 1-3 week delivery timeframes depending on quantity .

Supplier sourcing Cost analysis Commercial availability

Optimal Research and Industrial Application Scenarios for 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (333333-34-9)


Citalopram and Escitalopram Process Development and Analog Synthesis

This compound is the validated starting material for the total synthesis of citalopram and escitalopram via the O-substituted oxime/Grignard pathway described in US 6,888,010 B2 and US 7,166,729 B2 [1][2]. Research programs focused on SSRI process optimization, impurity profiling, or synthesis of citalopram analogs benefit specifically from 5-formylphthalide rather than alternative phthalide starting materials (5-cyanophthalide, 5-bromophthalide) that introduce documented Grignard side-reaction liabilities [2]. The compound enables the two sequential Grignard additions—with 4-fluorophenylmagnesium halide followed by [3-(dimethylamino)propyl]magnesium halide—that constitute the core of the patented synthetic route [1].

Protected Aldehyde Strategy Research: Oxime and Hydrazone Derivative Synthesis

The aldehyde functionality at the 5-position enables facile conversion to oxime (CAS 452978-39-1) and O-substituted oxime derivatives that serve as protected intermediates compatible with organometallic reaction conditions [3]. Research groups investigating aldehyde protection/deprotection strategies in complex molecule synthesis can utilize 5-formylphthalide as a model substrate bearing a second electrophilic lactone carbonyl that remains available for orthogonal transformations. This dual-electrophile architecture distinguishes the compound from simpler benzaldehyde derivatives and from the reduced analog 1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 89424-83-9), which offers only a single reactive site .

Phthalide Scaffold Derivatization for Medicinal Chemistry Library Synthesis

The phthalide (isobenzofuran-1(3H)-one) core is a privileged structure occurring in numerous bioactive natural products and synthetic pharmaceutical agents . 5-Formylphthalide provides two distinct functional handles—the lactone carbonyl and the aldehyde—for orthogonal derivatization. The aldehyde group enables condensation reactions with amines to form imines, with active methylene compounds for Knoevenagel adducts, or reduction to the corresponding alcohol for further functionalization. Simultaneously, the lactone carbonyl can undergo nucleophilic ring-opening or Grignard additions [1]. This bifunctional reactivity profile supports the construction of diverse phthalide-based compound libraries where substitution at the 5-position is systematically varied.

Synthetic Methodology Development: Hydrogenation and Reduction Protocol Optimization

The patented preparation of 5-formylphthalide via Pd/BaSO₄-catalyzed hydrogenation of 5-chlorocarbonylphthalide (8.2 g substrate, 50 mL dioxane, 0.77 g 5% Pd/BaSO₄, 4 bar H₂, 70°C) provides a defined benchmark system for optimizing selective aldehyde synthesis from acid chloride precursors [1]. Research groups developing improved hydrogenation catalysts, alternative solvent systems, or continuous flow hydrogenation protocols can employ this reaction as a validated reference transformation with established yield benchmarks (>60%) [4]. The sensitivity of the lactone ring to reductive conditions adds methodological relevance for catalyst selectivity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.